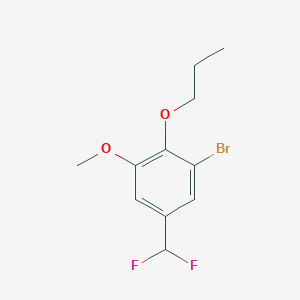
1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene is a chemical compound that belongs to the class of aryl bromides. It has a molecular formula of C13H15BrF2O2 and a molecular weight of 339.16 g/mol. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene involves the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. By inhibiting the activity of this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene are related to its inhibitory activity against acetylcholinesterase. By increasing the levels of acetylcholine in the brain, the compound can improve cognitive function, memory, and learning ability. It has also been found to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene in lab experiments is its inhibitory activity against acetylcholinesterase, which makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, one of the limitations of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for further studies.
Future Directions
There are several future directions for the study of 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene. One of the areas of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Further studies can also be conducted to investigate its mechanism of action and its effects on other enzymes and neurotransmitters in the brain.
Synthesis Methods
The synthesis of 1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene involves the reaction of 1-bromo-3-methoxy-2-propoxybenzene with difluoromethyl lithium in the presence of a catalyst such as copper iodide. This reaction results in the formation of the desired product with a yield of around 50%.
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. This property makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
1-bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O2/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXHHXXFPDIRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(difluoromethyl)-3-methoxy-2-propoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)

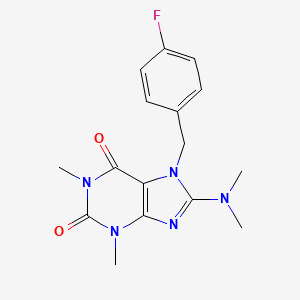
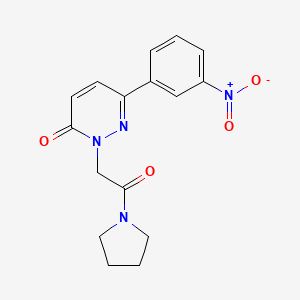
![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)
![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)
![Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2783958.png)
![Ethyl 4-({[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2783959.png)
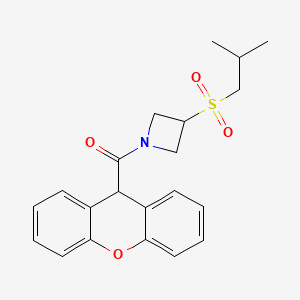

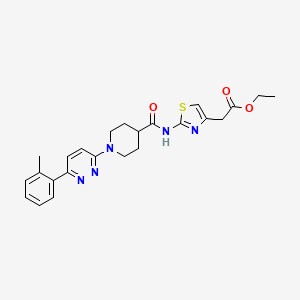
![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)
![3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2783970.png)